![molecular formula C10H12BrNO2S B1439622 N-[(4-bromophenyl)methyl]cyclopropanesulfonamide CAS No. 1469204-16-7](/img/structure/B1439622.png)
N-[(4-bromophenyl)methyl]cyclopropanesulfonamide
Overview
Description
Molecular Structure Analysis
The molecular structure of N-[(4-bromophenyl)methyl]cyclopropanesulfonamide consists of a cyclopropane ring attached to a sulfonamide group and a 4-bromophenyl group. The presence of the bromine atom on the phenyl ring may influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
N-[(4-bromophenyl)methyl]cyclopropanesulfonamide is a liquid at room temperature . The compound’s InChI code is 1S/C10H12BrN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2 .Scientific Research Applications
Synthesis and Chemical Properties
Several studies focus on the synthesis and properties of compounds related to N-[(4-bromophenyl)methyl]cyclopropanesulfonamide. For instance, research on the dehydrative synthesis of vinylsulfones and vinylsulfonamides, including protocols involving 2‑(4‑bromophenyl)-N,N‑dimethylethenesulfonamide, underscores their utility as dienophiles and Michael acceptors in organic chemistry due to their wide range of biological activities, including enzyme inhibition (Kharkov University Bulletin Chemical Series, 2020). These compounds exhibit diverse reactivity, making them valuable for synthesizing complex molecules.
Biological Activities
The discovery of novel bromophenol derivatives, such as BOS-102, which exhibit significant anticancer activities against human lung cancer cell lines, highlights the potential of bromophenol-based compounds in cancer therapy. BOS-102's mechanism involves cell cycle arrest and apoptosis induction via ROS-mediated pathways, suggesting a promising avenue for developing new anticancer agents (Marine Drugs, 2018).
Application in Drug Metabolism Studies
The application of biocatalysis in drug metabolism studies, specifically in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrates the utility of microbial systems in producing metabolites for structural characterization and clinical investigations. This approach allows for the efficient generation of metabolites, aiding in the understanding of drug metabolism and facilitating the development of therapeutic agents (Drug Metabolism and Disposition, 2006).
Material Science Applications
Research on the synthesis and properties of various bromophenyl and sulfonamide derivatives, including their application in the creation of new materials, underscores the versatility of these compounds. For instance, the study on 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran reveals the structural dynamics and potential material applications of such molecules, including their role in forming stable crystal structures through hydrogen and halogen bonding (Acta Crystallographica Section E: Structure Reports Online, 2009).
Mechanism of Action
While the mechanism of action for N-[(4-bromophenyl)methyl]cyclopropanesulfonamide is not specifically mentioned in the search results, sulfonamides in general are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Safety and Hazards
The safety information for N-[(4-bromophenyl)methyl]cyclopropanesulfonamide indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]cyclopropanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-3-1-8(2-4-9)7-12-15(13,14)10-5-6-10/h1-4,10,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGZSRPPZMNCTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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